molecular formula C12H12O3 B6156094 1-benzyl-3-oxocyclobutane-1-carboxylic acid CAS No. 766513-42-2

1-benzyl-3-oxocyclobutane-1-carboxylic acid

Cat. No.: B6156094
CAS No.: 766513-42-2
M. Wt: 204.2
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Description

1-benzyl-3-oxocyclobutane-1-carboxylic acid is an organic compound with the molecular formula C12H12O3 It contains a cyclobutane ring substituted with a benzyl group, a ketone, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-benzyl-3-oxocyclobutane-1-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of benzyl bromide with 3-oxocyclobutanecarboxylic acid in the presence of a base such as sodium hydride. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification processes such as recrystallization or chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-3-oxocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-benzyl-3-oxocyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-benzyl-3-oxocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. For example, it may inhibit enzymes involved in inflammation or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-3-oxocyclobutane-1-carboxylic acid is unique due to the presence of both a benzyl group and a ketone on the cyclobutane ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity.

Properties

CAS No.

766513-42-2

Molecular Formula

C12H12O3

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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